2-((4-fluorophenyl)thio)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including cyclocondensation reactions. One commonly used trifluoromethyl-containing building block is ethyl 2,2,2-trifluoroacetate . Researchers have reported various methods for synthesizing TFMP derivatives, which play a crucial role in the agrochemical and pharmaceutical industries .
Scientific Research Applications
Antitumor Activity
Several novel compounds with structural motifs related to the one you're interested in have been synthesized and evaluated for their antitumor activities. For example, compounds synthesized from fluoro-substituted benzo[b]pyran have shown anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers (Hammam et al., 2005). Similarly, other studies have focused on the synthesis of derivatives with anti-inflammatory and potential antitumor activities, highlighting the diverse biological activities that can arise from modifications of the core structure (Sunder & Maleraju, 2013).
Radiolabeling and Imaging Applications
Research has also been conducted on derivatives for use in radiolabeling and imaging. For example, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been synthesized and evaluated as selective ligands for the translocator protein (18 kDa), with potential applications in positron emission tomography (PET) imaging for detecting neuroinflammation (Dollé et al., 2008).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been evaluated for their antioxidant activities. These studies explore the potential therapeutic applications of these compounds in conditions where oxidative stress plays a critical role (Chkirate et al., 2019).
Metabolic Stability Improvement
Investigations into the structure-activity relationships of dual inhibitors for PI3K/mTOR have identified various heterocycles, including fluoro-substituted acetamides, to improve metabolic stability. Such research points towards the development of more effective therapeutic agents with enhanced pharmacokinetic profiles (Stec et al., 2011).
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c1-23-15(9-17(22-23)13-3-2-8-20-10-13)11-21-18(24)12-25-16-6-4-14(19)5-7-16/h2-10H,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIUHZBGVPKKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.